molecular formula C14H19N3O2S B5335899 N-(3,4-dimethylphenyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide

N-(3,4-dimethylphenyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide

Cat. No.: B5335899
M. Wt: 293.39 g/mol
InChI Key: QOYKIXJQWSWZHQ-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide is an organic compound characterized by its unique structure, which includes a pyrazole ring substituted with ethyl, methyl, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide typically involves multiple steps:

  • Formation of the Pyrazole Ring: : The initial step often involves the cyclization of a hydrazine derivative with a 1,3-diketone to form the pyrazole ring. For instance, ethyl acetoacetate can react with hydrazine hydrate under reflux conditions to yield 1-ethyl-5-methyl-1H-pyrazole.

  • Sulfonamide Formation: : The pyrazole derivative is then subjected to sulfonation. This can be achieved by reacting the pyrazole with chlorosulfonic acid, followed by neutralization with ammonia or an amine to form the sulfonamide group.

  • Aromatic Substitution: : The final step involves the introduction of the 3,4-dimethylphenyl group. This can be done through a nucleophilic aromatic substitution reaction where the sulfonamide pyrazole reacts with a suitable aryl halide, such as 3,4-dimethylphenyl chloride, under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl groups on the aromatic ring, leading to the formation of carboxylic acids or aldehydes.

  • Reduction: : Reduction reactions can target the sulfonamide group, potentially converting it to an amine under strong reducing conditions.

  • Substitution: : The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄), halogenation with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 3,4-dimethylbenzoic acid derivatives.

    Reduction: Conversion to N-(3,4-dimethylphenyl)-1-ethyl-5-methyl-1H-pyrazole-4-amine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(3,4-dimethylphenyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The sulfonamide group is known for its presence in various drugs, and the pyrazole ring is a common motif in bioactive molecules. Research may focus on its potential as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups that allow for further modification.

Mechanism of Action

The mechanism by which N-(3,4-dimethylphenyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites of enzymes, while the pyrazole ring can engage in π-π interactions with aromatic amino acids in proteins.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dimethylphenyl)-1-ethyl-1H-pyrazole-4-sulfonamide: Lacks the methyl group on the pyrazole ring, which may affect its reactivity and binding properties.

    N-(3,4-dimethylphenyl)-1-ethyl-5-methyl-1H-pyrazole-3-sulfonamide: The position of the sulfonamide group is different, potentially altering its chemical behavior and biological activity.

    N-(3,4-dimethylphenyl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide: The sulfonamide group is replaced with a carboxamide, which can significantly change its solubility and interaction with biological targets.

Uniqueness

N-(3,4-dimethylphenyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide is unique due to the specific combination of functional groups and their positions on the molecule. This unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-1-ethyl-5-methylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2S/c1-5-17-12(4)14(9-15-17)20(18,19)16-13-7-6-10(2)11(3)8-13/h6-9,16H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOYKIXJQWSWZHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)S(=O)(=O)NC2=CC(=C(C=C2)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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